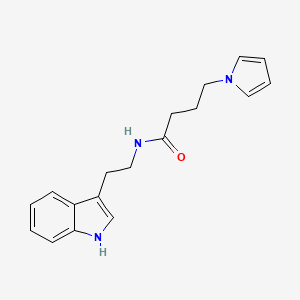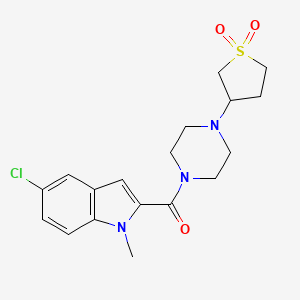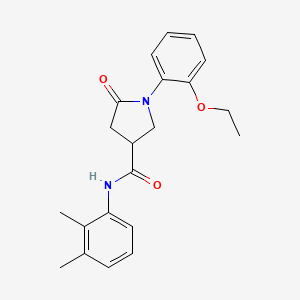![molecular formula C23H24N4O4S B14933015 N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide](/img/structure/B14933015.png)
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features a quinazolinone moiety linked to an indole structure via a sulfanyl-ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: This can be achieved by reacting 6,7-dimethoxy-2-aminobenzamide with appropriate reagents to form the quinazolinone ring.
Sulfanyl-Ethyl Bridge Formation: The quinazolinone derivative is then reacted with a sulfanyl-ethyl compound under suitable conditions to introduce the sulfanyl-ethyl bridge.
Indole Carboxamide Formation: Finally, the intermediate is coupled with 1-methyl-1H-indole-6-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone moiety can be reduced under specific conditions.
Substitution: The methoxy groups on the quinazolinone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The indole structure may also contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1H-indole-6-carboxamide
- N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide
Uniqueness
N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both quinazolinone and indole moieties linked by a sulfanyl-ethyl bridge provides a distinct chemical and biological profile, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O4S/c1-27-8-6-14-4-5-15(10-18(14)27)22(28)24-7-9-32-13-21-25-17-12-20(31-3)19(30-2)11-16(17)23(29)26-21/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,24,28)(H,25,26,29) |
InChI Key |
MGFOJAJGJLGQDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCSCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14932936.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)propanamide](/img/structure/B14932944.png)


![2'-(butan-2-yl)-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14932959.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B14932983.png)
![N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B14932985.png)
![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14932990.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B14932996.png)
![2-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B14933000.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14933003.png)
![N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933006.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14933024.png)
